molecular formula C5H10BrNO2 B2681535 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide CAS No. 1211431-38-7

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide

Cat. No.: B2681535
CAS No.: 1211431-38-7
M. Wt: 196.044
InChI Key: LDJNBNVLXJQUID-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide is an organic compound with the molecular formula C5H10BrNO2. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a methylacetamide moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: N-methylacetamide and 2-bromoethanol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture of N-methylacetamide and 2-bromoethanol is heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production methods may also include additional steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: New derivatives with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the hydroxyethyl group.

    Reduction: Amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play key roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:

    Covalent Modification: The bromine atom can react with nucleophilic amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity.

    Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with target molecules, affecting their stability and interactions.

Comparison with Similar Compounds

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness:

    2-bromo-N-(2-hydroxyethyl)acetamide: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and biological activity.

    2-chloro-N-(2-hydroxyethyl)-N-methylacetamide: The chlorine atom is less reactive than bromine, leading to differences in chemical behavior and applications.

    N-(2-hydroxyethyl)-N-methylacetamide:

The presence of the bromine atom in this compound makes it more reactive and versatile in chemical reactions compared to its analogs.

Properties

IUPAC Name

2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-7(2-3-8)5(9)4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNBNVLXJQUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211431-38-7
Record name 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
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